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Compound of Interest

Compound Name: Methyl 2-(cyanomethoxy)benzoate

Cat. No.: B167758 Get Quote

An In-depth Technical Guide to Methyl 2-(cyanomethoxy)benzoate

This guide provides a comprehensive technical overview of Methyl 2-
(cyanomethoxy)benzoate (CAS No. 1641-00-5), a versatile chemical intermediate. Designed

for researchers, chemists, and professionals in drug development, this document delves into its

chemical properties, synthesis, characterization, and potential applications, grounding all

information in established scientific principles.

Introduction and Molecular Profile
Methyl 2-(cyanomethoxy)benzoate is an organic compound featuring a benzoate core

structure modified with a cyanomethoxy group at the ortho position.[1] This unique combination

of an ester, an ether, and a nitrile functional group on an aromatic ring makes it a valuable

building block in synthetic chemistry.[1] It is primarily utilized as an intermediate in the synthesis

of more complex molecules, particularly within the pharmaceutical and agrochemical industries.

[1] Typically appearing as a colorless to pale yellow liquid or solid, its physical state is

dependent on purity.[1]

The presence of multiple reactive sites—the ester, the nitrile, and the aromatic ring—offers

significant synthetic flexibility, allowing for a wide range of chemical transformations. Its

moderate polarity influences its solubility and handling characteristics in various organic

solvents.[1]
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Physicochemical and Structural Data
A clear understanding of a compound's physical and chemical properties is fundamental to its

application in research and development. The key data for Methyl 2-
(cyanomethoxy)benzoate are summarized below.

Property Value Source

CAS Number 1641-00-5 [2][3][4]

Molecular Formula C₁₀H₉NO₃ [1][2]

Molecular Weight 191.18 g/mol [1][2][4]

IUPAC Name
methyl 2-

(cyanomethoxy)benzoate
[2]

Synonyms

(2-

carbomethoxyphenoxy)acetoni

trile, 2-

Carbomethoxyphenoxyacetonit

ril

[2]

Appearance
Colorless to pale yellow liquid

or solid
[1]

Density 1.185 g/cm³ [2]

InChI

InChI=1/C10H9NO3/c1-13-

10(12)8-4-2-3-5-9(8)14-7-6-

11/h2-5H,7H2,1H3

[1]

SMILES COC(=O)c1ccccc1OCC#N [1]

Synthesis Protocol: A Mechanistic Approach
While specific industrial synthesis routes are often proprietary, a robust and logical laboratory-

scale synthesis can be designed based on fundamental organic chemistry principles. The most

direct pathway to Methyl 2-(cyanomethoxy)benzoate is via a Williamson ether synthesis, a

reliable method for forming ether linkages.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b167758?utm_src=pdf-body
https://www.benchchem.com/product/b167758?utm_src=pdf-body
https://www.echemi.com/products/pd2110065926-methyl-2-cyanomethoxybenzoate.html
https://arctomsci.com/1641-00-5-AS953189-4
https://synquestlabs.com/ProductV2/ProductDetail/144456
https://cymitquimica.com/cas/1641-00-5/
https://www.echemi.com/products/pd2110065926-methyl-2-cyanomethoxybenzoate.html
https://cymitquimica.com/cas/1641-00-5/
https://www.echemi.com/products/pd2110065926-methyl-2-cyanomethoxybenzoate.html
https://synquestlabs.com/ProductV2/ProductDetail/144456
https://www.echemi.com/products/pd2110065926-methyl-2-cyanomethoxybenzoate.html
https://www.echemi.com/products/pd2110065926-methyl-2-cyanomethoxybenzoate.html
https://cymitquimica.com/cas/1641-00-5/
https://www.echemi.com/products/pd2110065926-methyl-2-cyanomethoxybenzoate.html
https://cymitquimica.com/cas/1641-00-5/
https://cymitquimica.com/cas/1641-00-5/
https://www.benchchem.com/product/b167758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality of Experimental Choices:

Reactants: The synthesis starts with Methyl salicylate (methyl 2-hydroxybenzoate) and 2-

chloroacetonitrile. Methyl salicylate provides the core benzoate structure with a nucleophilic

hydroxyl group. 2-chloroacetonitrile serves as the electrophile, providing the cyanomethyl

moiety.

Base: Potassium carbonate (K₂CO₃) is chosen as a mild, cost-effective base. Its role is to

deprotonate the phenolic hydroxyl group of methyl salicylate, forming a more potent

nucleophile (a phenoxide). This step is critical for the subsequent nucleophilic attack.

Solvent: Acetone is an excellent polar aprotic solvent for this type of Sₙ2 reaction. It readily

dissolves the reactants and facilitates the reaction without interfering by protonating the

nucleophile.

Work-up: The aqueous work-up is designed to remove the inorganic base and salts.

Extraction with a water-immiscible organic solvent like ethyl acetate isolates the desired

product from the aqueous phase. The final purification via column chromatography ensures

high purity by separating the product from any unreacted starting materials or minor

byproducts.

Experimental Protocol: Williamson Ether Synthesis
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, add methyl salicylate (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (10

volumes).

Addition of Electrophile: While stirring the suspension, add 2-chloroacetonitrile (1.2 eq.)

dropwise at room temperature.

Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the methyl

salicylate starting material is consumed.

Quenching and Extraction: After completion, cool the mixture to room temperature and filter

off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the
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acetone. Redissolve the residue in ethyl acetate (15 volumes) and wash with water (2 x 10

volumes) followed by brine (1 x 10 volumes).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the crude residue by column chromatography on silica gel, using a

hexane/ethyl acetate gradient as the eluent, to afford pure Methyl 2-
(cyanomethoxy)benzoate.

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of Methyl 2-(cyanomethoxy)benzoate.

Spectroscopic Characterization Profile
Structural elucidation is a critical step for validating the successful synthesis of a target

compound. The following table outlines the expected spectroscopic data for Methyl 2-
(cyanomethoxy)benzoate based on its chemical structure.
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Technique Expected Observations

¹H NMR

~7.8-8.0 ppm (dd, 1H): Aromatic proton ortho to

the ester.~7.5-7.7 ppm (m, 1H): Aromatic proton

para to the ester.~7.0-7.2 ppm (m, 2H):

Remaining two aromatic protons.~4.9 ppm (s,

2H): Methylene protons of the cyanomethoxy

group (-O-CH₂-CN).~3.9 ppm (s, 3H): Methyl

protons of the ester group (-COOCH₃).

¹³C NMR

~166 ppm: Carbonyl carbon of the ester.~157

ppm: Aromatic carbon attached to the ether

oxygen.~115-135 ppm: Remaining aromatic

carbons.~116 ppm: Nitrile carbon (-C≡N).~55

ppm: Methylene carbon of the cyanomethoxy

group (-O-CH₂-CN).~52 ppm: Methyl carbon of

the ester group (-COOCH₃).

FT-IR (cm⁻¹)

~2255 cm⁻¹: Sharp, medium intensity peak for

the C≡N stretch.~1730 cm⁻¹: Strong intensity

peak for the C=O stretch of the ester.~1600,

1490 cm⁻¹: Peaks for aromatic C=C

stretching.~1250 cm⁻¹: Strong peak for the

asymmetric C-O-C stretch of the ether.~1100

cm⁻¹: Peak for the C-O stretch of the ester.

Mass Spec (EI)

m/z 191: Molecular ion peak [M]⁺.m/z 160:

Fragment corresponding to the loss of the

methoxy group [-OCH₃].m/z 132: Fragment

corresponding to the loss of the carbomethoxy

group [-COOCH₃].

Analytical Workflow for Quality Control
Ensuring the purity and identity of a synthesized compound is paramount, especially in a drug

development context. A standard analytical workflow combines chromatographic separation

with spectroscopic identification.
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Workflow Protocol
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable mobile phase

(e.g., 4:1 Hexane:Ethyl Acetate) to track the consumption of starting materials and the

formation of the product.

Purity Assessment: After purification, assess the final compound's purity using High-

Performance Liquid Chromatography (HPLC) with a UV detector. A single, sharp peak

indicates high purity.

Structural Confirmation:

Acquire ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework and the

presence of all functional groups.[5]

Use FT-IR spectroscopy to verify the presence of key functional group vibrations (nitrile,

ester).

Obtain a Mass Spectrum to confirm the molecular weight of the compound.[6]

Analytical Workflow Diagram
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Caption: Standard analytical workflow for compound validation.

Reactivity and Applications in Drug Discovery
Methyl 2-(cyanomethoxy)benzoate is a valuable scaffold due to the orthogonal reactivity of

its functional groups.[1] This allows for selective chemical modifications, making it a powerful

tool for building molecular diversity in drug discovery libraries.

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which

can then be used to form amides or other esters. It can also be reduced to a primary alcohol.
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Nitrile Group: The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic

acid or an amide, or reduced to a primary amine. This amine can then undergo a host of

further reactions.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the

existing substituents directing incoming electrophiles.

The introduction of methyl groups and related functionalities into lead compounds is a key

strategy in drug design.[7] These modifications can modulate physicochemical properties,

pharmacodynamics, and pharmacokinetics.[7] Benzoate derivatives, in particular, have been

explored as modulators of critical biological pathways, including DNA methylation and cancer

metabolism.[8][9] The structure of Methyl 2-(cyanomethoxy)benzoate provides a framework

that can be elaborated upon to generate novel candidates for such therapeutic targets.

Safety and Handling
As with any chemical reagent, proper handling of Methyl 2-(cyanomethoxy)benzoate is

essential. The compound is an ester and a nitrile, and may exhibit reactivity typical of these

classes.[1]

General Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal

Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant

gloves.[10]

Hazards: Avoid inhalation, ingestion, and contact with skin and eyes. While specific toxicity

data is limited, related compounds can be toxic if swallowed, inhaled, or in contact with skin.

[11]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12]

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]

Stability: The compound is generally stable under normal storage conditions.[10]

Disclaimer: This information is for guidance only. Always consult the full Safety Data Sheet

(SDS) provided by the supplier before handling this chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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